1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c11-9-3-1-8(2-4-9)6-14-7-10(5-13-14)17(12,15)16/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFVCNTLNTOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Precursor Selection
The preparation of 1-[(4-chlorophenyl)methyl]pyrazole-4-sulfonyl chloride involves two sequential stages:
- Pyrazole Core Formation : Construction of the 1-[(4-chlorophenyl)methyl]pyrazole intermediate.
- Sulfonation : Introduction of the sulfonyl chloride group at the pyrazole’s 4-position.
Key challenges include regioselectivity in pyrazole substitution and stability management during sulfonation.
Pyrazole Core Synthesis
Alkylation of Pyrazole Derivatives
The 4-chlorobenzyl group is introduced via alkylation of a preformed pyrazole. For example, 1H-pyrazole reacts with 4-chlorobenzyl chloride in the presence of a strong base:
Reaction Conditions :
- Base : Potassium tert-butoxide (1.8 equiv) in tetrahydrofuran (THF) at 0–30°C.
- Alkylating Agent : 4-Chlorobenzyl chloride (1.3 equiv).
- Yield : 78% (optimized with THF and potassium tert-butoxide).
This method avoids side products like N,N-dialkylation due to the steric hindrance of the 4-chlorobenzyl group.
Cyclocondensation of Hydrazines
Alternative routes employ cyclocondensation between hydrazines and 1,3-diketones. For example:
$$
\text{H}2\text{N-NH}2 + \text{RC(O)CH}_2\text{C(O)R'} \rightarrow \text{Pyrazole Derivative}
$$
Modifying R and R’ with chlorobenzyl motifs enables direct incorporation of the 4-chlorophenylmethyl group. However, this approach requires custom diketone precursors, complicating scalability.
Sulfonation Strategies
Chlorosulfonic Acid-Mediated Sulfonation
The pyrazole intermediate undergoes sulfonation using chlorosulfonic acid (ClSO$$3$$H) and thionyl chloride (SOCl$$2$$):
- Dissolve 1-[(4-chlorophenyl)methyl]pyrazole (1.0 equiv) in chloroform (10 vol).
- Add chlorosulfonic acid (5.5 equiv) dropwise at 0°C under nitrogen.
- Heat to 60°C for 10 h, then add SOCl$$_2$$ (1.32 equiv).
- Stir for 2 h at 60°C, cool, and extract with dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Chloroform |
| Temperature | 60°C |
| Yield | 90% |
Substituting chloroform with dichloromethane reduces yields to 78% due to slower reaction kinetics.
Reaction Optimization and Troubleshooting
Solvent and Reagent Impact
Comparative studies reveal solvent effects on sulfonation efficiency:
Table 1. Sulfonation Yield vs. Solvent
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Chloroform | 12 | 90 |
| DCM | 24 | 78 |
| THF | 24 | 47 |
Chloroform’s higher boiling point (61°C) facilitates prolonged heating without solvent loss, critical for complete conversion.
Structural Characterization
Spectroscopic Analysis
Scalability and Industrial Relevance
Kilogram-scale batches achieve 85–88% yield by maintaining strict anhydrous conditions and automated reagent addition. Contamination by moisture or bases (e.g., triethylamine) must be avoided to prevent hydrolysis to sulfonic acid.
Applications in Drug Discovery
This sulfonyl chloride serves as a precursor for anticancer and anti-inflammatory agents. For example, coupling with 2-phenylethylamine yields sulfonamides with IC$$_{50}$$ values <10 μM against U937 lymphoma cells.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Tertiary amines, pyridine
Conditions: Room temperature to reflux, depending on the reaction
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
Medicinal Chemistry
1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride serves as a versatile building block for the synthesis of various bioactive molecules. Its derivatives have been explored for therapeutic applications, including:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study found that certain synthesized pyrazolone derivatives showed potent anti-inflammatory activity comparable to established drugs like phenylbutazone .
- Antimicrobial Activity : The compound has demonstrated antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .
- Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values in the nanomolar range, suggesting promising anticancer activity .
Biological Research
The biological activities of this compound derivatives have been extensively studied:
- Mechanism of Action : The sulfonamide group in the compound interacts with biological targets, potentially influencing enzyme activity and cellular pathways. Studies have indicated that these compounds can induce apoptosis in cancer cells .
- Pharmacological Screening : Various derivatives have been evaluated for their pharmacological profiles, revealing a range of activities from analgesic to antimicrobial effects. The structure-activity relationship (SAR) analyses have provided insights into optimizing these compounds for better efficacy .
Case Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of several synthesized pyrazole derivatives against common bacterial strains. The results are summarized in Table 1:
| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) |
|---|---|---|---|
| 1A | 22 | 18 | 11 |
| 2A | 20 | 15 | 12 |
| Control | 30 | 25 | 20 |
Table 1: Antibacterial activity of selected pyrazole derivatives.
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, new pyrazolone derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes. Notably, compounds with specific substituents exhibited enhanced activity while maintaining gastrointestinal tolerability .
Industrial Applications
Beyond its medicinal uses, this compound is also valuable in industrial chemistry:
- Specialty Chemicals Production : It is utilized in the synthesis of agrochemicals, dyes, and polymers. Its reactivity allows it to be employed as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride with two analogues:
Key Observations:
Molecular Weight and Lipophilicity :
- The target compound has the highest molecular weight (~290.97 g/mol) due to the bulky (4-chlorophenyl)methyl group, which increases lipophilicity compared to the lighter 2-fluorophenyl analogue (260.68 g/mol) and the alkyl-substituted derivative. This property may enhance its utility in drug candidates requiring improved bioavailability .
In contrast, the aliphatic substituents (methyl and ethyl) in the third compound reduce steric hindrance, possibly improving solubility in nonpolar solvents but offering less stabilization to the sulfonyl chloride group .
Stability and Handling :
- Sulfonyl chlorides are generally moisture-sensitive. The electron-withdrawing 4-chlorophenyl group in the target compound may stabilize the sulfonyl chloride moiety via resonance, reducing hydrolysis rates compared to analogues with weaker electron-withdrawing substituents.
Research Findings and Trends
- Crystallography and Hydrogen Bonding : While specific data on the target compound’s crystal structure are unavailable, tools like SHELX and ORTEP-III (used for small-molecule refinement) could elucidate its packing patterns and hydrogen-bonding networks, which are critical for stability .
- Graph Set Analysis : The sulfonyl chloride group can act as a hydrogen bond acceptor, and the (4-chlorophenyl)methyl group may engage in π-π interactions, influencing crystallization behavior. Such analyses are vital for optimizing solid-state formulations .
Biological Activity
1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, providing insights from various studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Sulfonyl chloride group: This functional group is known for its reactivity and ability to form sulfonamide derivatives, which are often biologically active.
- Chlorophenyl moiety: The presence of the chlorophenyl group can influence the compound's lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular signaling pathways. Notably, it has been shown to interact with protein kinases, leading to reduced cell proliferation and growth, making it a candidate for anticancer therapy .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds suggest that they can effectively inhibit cancer cell growth without exhibiting cytotoxicity at lower concentrations .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has been well-documented. In a comparative study, it was found that certain substituted pyrazoles displayed superior anti-inflammatory effects compared to standard drugs like diclofenac. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory activity while maintaining gastrointestinal tolerance .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains of bacteria .
Data Summary Table
Case Studies
- Anticancer Efficacy: A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, on U937 cells using the CellTiter-Glo assay. The results indicated a strong correlation between structural modifications and increased potency against cancer cells .
- Anti-inflammatory Mechanism: Research focused on the anti-inflammatory mechanisms demonstrated that compounds with a sulfonamide group showed reduced COX enzyme activity, contributing to their therapeutic potential in inflammatory conditions .
- Antimicrobial Activity Assessment: A series of tests were conducted to assess the antimicrobial efficacy of this compound against several bacterial strains. The results showed promising activity, suggesting further exploration for clinical applications in infectious diseases .
Q & A
Q. Advanced
- Substituent modification : Replace the chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Mechanism-driven design : Use the sulfonyl chloride as a leaving group for nucleophilic substitution with amines or thiols to generate sulfonamides or thioethers, respectively .
- Structure-activity relationship (SAR) : Test derivatives against target enzymes (e.g., prolyl hydroxylase) using enzyme inhibition assays (IC values) and correlate with substituent electronic properties (Hammett σ constants) .
How can contradictory reactivity data in literature be addressed?
Advanced
Contradictions often arise from differences in substituents or reaction conditions:
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution vs. hydrolysis compared to dichloromethane .
- Atmosphere control : Use inert gas (N/Ar) to prevent sulfonyl chloride hydrolysis during reactions .
- Kinetic studies : Compare reaction rates under varying temperatures and pH to identify dominant pathways (e.g., SN2 vs. radical mechanisms) .
What analytical methods ensure purity and stability of this compound?
Q. Basic
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Elemental analysis : Verify C, H, N, S, Cl content within ±0.3% of theoretical values .
- Stability testing : Store under anhydrous conditions at –20°C; monitor degradation via GC-MS for hydrolyzed byproducts (e.g., sulfonic acids) .
What is the role of this compound in multi-step syntheses of bioactive molecules?
Advanced
It serves as a key intermediate for:
- Sulfonamide-linked drugs : React with aminopyridines to generate HIF prolyl-hydroxylase inhibitors (e.g., Izilendustat precursors) .
- Antifungal agents : Couple with thiol-containing heterocycles to create pyrazole-thiazole hybrids (e.g., pyraclostrobin analogs) .
Optimization includes protecting-group strategies (e.g., tert-butyl carbamate) to prevent undesired sulfonyl chloride reactions during sequential steps .
How can computational methods predict the reactivity of this compound?
Q. Advanced
- DFT calculations : Model transition states for sulfonyl chloride reactions (e.g., nucleophilic attack energy barriers) using Gaussian09 with B3LYP/6-31G(d) .
- Molecular docking : Predict binding affinities of derivatives to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
What are the documented degradation pathways under physiological conditions?
Q. Advanced
- Hydrolysis : Sulfonyl chloride converts to sulfonic acid in aqueous media (t = 2–4 hrs at pH 7.4) .
- Photodegradation : UV exposure (254 nm) induces C–S bond cleavage, monitored by LC-MS .
Stabilization strategies include formulation in lyophilized powders or lipid nanoparticles .
How does the chlorophenyl group influence pharmacological properties?
Q. Advanced
- Lipophilicity : Chlorine increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration .
- Metabolic resistance : The group reduces cytochrome P450-mediated oxidation compared to unsubstituted phenyl analogs .
What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
